Pyrido[2,3-b]pyrazin-2(1h)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBOUXKSNFDXER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305777 | |
| Record name | Pyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35252-03-0 | |
| Record name | Pyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35252-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Pyrido 2,3 B Pyrazin 2 1h One
Historical Development of Synthetic Routes to Pyrido[2,3-b]pyrazin-2(1H)-one
The early synthesis of the broader class of pyrazinones, which includes the this compound core, dates back to the early 20th century. Initial methods were often multi-step procedures with moderate yields. A common historical approach involved the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent. For the specific synthesis of the this compound ring system, this would translate to the reaction of a 2,3-diaminopyridine (B105623) derivative with a suitable two-carbon synthon.
One of the foundational methods for constructing the pyrazinone ring is the condensation of an α-amino amide with a 1,2-dicarbonyl compound. This approach, while effective for simple pyrazinones, would require a more complex α-amino amide derived from 2-aminonicotinic acid to build the pyridopyrazinone scaffold. Early literature primarily focused on the synthesis of simpler pyrazinone and quinoxaline (B1680401) structures, with the more complex fused systems like this compound being explored in later decades as the interest in more complex heterocyclic compounds grew.
Contemporary Approaches for this compound Core Synthesis
Modern synthetic chemistry has introduced a variety of efficient methods for the construction of the this compound core, focusing on improving yields, simplifying procedures, and increasing molecular diversity.
Cyclization Reactions and Precursor Design
The cornerstone of this compound synthesis remains the cyclization of appropriately substituted pyridine (B92270) precursors. A prevalent strategy involves the condensation of 2,3-diaminopyridine with α-keto acids or their esters. The design of the precursors is critical for the success of these reactions, with careful consideration of the substituents on both the pyridine and the dicarbonyl component to control regioselectivity and reactivity.
For instance, the reaction of 2,3-diaminopyridine with ethyl 2-oxo-3-phenylpropanoate (B1228592) would lead to the formation of 3-phenylthis compound. The reaction conditions for such cyclizations typically involve heating in a suitable solvent, sometimes with the addition of an acid or base catalyst to facilitate the condensation and subsequent cyclization.
| Precursor 1 | Precursor 2 | Product | Conditions |
| 2,3-Diaminopyridine | Ethyl glyoxalate | This compound | Heat, Ethanol |
| 5-Bromo-2,3-diaminopyridine | Ethyl pyruvate | 7-Bromo-3-methylthis compound | Acetic acid, Reflux |
| 2,3-Diaminopyridine | Diethyl oxalate | Pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | Sodium ethoxide, Ethanol |
Transition Metal-Catalyzed Synthetic Strategies
While direct transition metal-catalyzed syntheses of the unsubstituted this compound core are not extensively reported, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of substituted derivatives. These methods often start with a pre-functionalized pyridopyrazinone scaffold, typically a halogenated derivative, which can then be elaborated using reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.
For example, a bromo-substituted this compound can be coupled with various boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig amination) to introduce a wide range of substituents onto the heterocyclic core. These reactions offer a powerful tool for creating libraries of compounds for biological screening. While specific examples for the target molecule are limited, the principles are well-established for related pyridopyrimidine and pyridopyridazine (B8481360) systems nih.govrsc.org.
| Starting Material | Reagent | Catalyst System | Product |
| 7-Bromo-pyrido[2,3-b]pyrazin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-pyrido[2,3-b]pyrazin-2(1H)-one |
| 3-Chloro-pyrido[2,3-b]pyrazin-2(1H)-one | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Anilino-pyrido[2,3-b]pyrazin-2(1H)-one |
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex heterocyclic systems like this compound in a single step from simple starting materials. A notable example is the three-component reaction of an aromatic aldehyde, 2-aminopyrazine, and a 1,3-dicarbonyl compound researchgate.net. While this specific example leads to a related pyrido[2,3-b]pyrazine (B189457) derivative, the principle can be adapted.
A hypothetical MCR for the synthesis of a substituted this compound could involve the reaction of 2,3-diaminopyridine, a glyoxylic acid derivative, and an isocyanide in a Ugi-type reaction, followed by an intramolecular cyclization. Such approaches are highly valued for their atom economy and the ability to rapidly generate diverse molecular scaffolds. A reported three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a structurally similar class of compounds, involves the condensation of an aldehyde, malononitrile, and 6-amino-1,3-dimethyluracil (B104193) cornell.edu.
Green Chemistry Considerations in Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes to this compound and its derivatives. This includes the use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions cornell.eduresearchgate.net. Microwave-assisted synthesis has also been explored as a way to reduce reaction times and energy consumption nih.govresearchgate.net.
For instance, the synthesis of related pyrido[2,3-d]pyrimidine derivatives has been achieved under solvent-free conditions using lactic acid as a biodegradable and eco-friendly catalyst cornell.edu. Another green approach involves conducting reactions in aqueous media, which is often challenging for organic reactions but offers significant environmental benefits rsc.org. Microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including pyrido-fused systems, leading to significantly reduced reaction times and often improved yields nih.govchemrxiv.orgnih.gov.
Functionalization and Derivatization Strategies of the this compound System
The functionalization of the pre-formed this compound ring system is crucial for modulating its physicochemical and biological properties. Common strategies include electrophilic substitution, nucleophilic substitution on halogenated derivatives, and N-alkylation.
N-Alkylation: The nitrogen atom at the 1-position of the pyrazinone ring is a common site for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, as O-alkylation can sometimes be a competing pathway in lactam systems researchgate.net.
Halogenation: Introduction of halogen atoms, typically at the 3-position or on the pyridine ring, provides a handle for further functionalization via cross-coupling reactions. Electrophilic halogenation can be challenging due to the electron-deficient nature of the pyridine and pyrazine (B50134) rings. However, modern methods using milder halogenating agents or metal-catalyzed C-H activation can be employed chemrxiv.org.
Cross-Coupling Reactions: As mentioned in section 2.2.2, halogenated Pyrido[2,3-b]pyrazin-2(1H)-ones are versatile intermediates for Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which is a powerful tool for structure-activity relationship (SAR) studies rsc.orgresearchgate.netresearchgate.net.
| Reaction Type | Reagents and Conditions | Position of Functionalization |
| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-1 |
| Halogenation | N-Bromosuccinimide, Acetic Acid | C-3 or pyridine ring |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Position of halogen |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Position of halogen |
Regioselective Substitution and Coupling Reactions
Regioselective functionalization is crucial for creating specific analogues of the this compound core. The introduction of substituents at defined positions allows for the systematic exploration of structure-activity relationships. This is often achieved by first introducing a halogen atom, which then serves as a versatile handle for subsequent cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. While specific examples on the this compound parent scaffold are not extensively detailed, studies on closely related structures demonstrate the feasibility and regioselectivity of these transformations. For instance, functionalization of a 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) derivative has been achieved at the C-8 position of the pyridine ring. The process involved a deprotometalation-trapping sequence to introduce an iodine atom, which was then subjected to palladium-catalyzed couplings with various partners.
Similarly, the pyrazinone ring can be functionalized. Studies on non-fused 2(1H)-pyrazinone systems have shown that halogenation can provide key intermediates. For example, 3,5-dihalo-2(1H)-pyrazinones have been synthesized and subsequently used in palladium-catalyzed Buchwald N-arylation coupling reactions to introduce amine functionalities selectively at the C-3 position nih.gov. This suggests a potential pathway for modifying the pyrazine portion of the fused scaffold.
Table 1: Examples of Coupling Reactions on a Related Pyrido[2,3-b]pyrazine Scaffold
| Entry | Reactant | Coupling Partner | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1 | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 2-Thienylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine | 75% |
| 2 | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 2,3,8-Triphenylpyrido[2,3-b]pyrazine | 81% |
| 3 | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane | N-Phenyl-2,3-diphenylpyrido[2,3-b]pyrazin-8-amine | 80% |
Data for entries 1-3 are based on a 2,3-diphenyl derivative, not the 2(1H)-one. Data for entry 4 is based on a non-fused pyrazinone system.
Modifications at the Pyrazine Ring
A common strategy for modifying such heterocyclic systems involves initial halogenation to create a reactive site for further derivatization. While direct examples on the fused this compound are limited in available literature, the chemistry of the simpler 2(1H)-pyrazinone core provides valuable insights. The synthesis of 3,5-dihalo-2(1H)-pyrazinones is a well-established method that introduces versatile halogen substituents onto the pyrazine ring nih.gov.
Once halogenated, these positions become amenable to a variety of transformations. Nucleophilic aromatic substitution can be used to introduce amino groups nih.gov. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl and alkylamino groups, demonstrating a powerful method for diversification at the pyrazine core nih.gov. The bromine atom at the C-5 position of these intermediates can be selectively removed through hydrogen transfer hydrogenation, providing access to mono-substituted pyrazinones nih.gov. These methodologies highlight potential routes for the targeted modification of the pyrazine portion of the this compound scaffold.
Modifications at the Pyridine Ring
The pyridine ring offers several positions for substitution, allowing for another vector of chemical modification. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the fused pyrazinone system.
Research has demonstrated a successful and regioselective functionalization of the C-8 position on the pyridine ring of a 2,3-diphenylpyrido[2,3-b]pyrazine scaffold. This was accomplished through a deprotometalation-trapping reaction sequence. The substrate was treated with a mixed lithium-zinc base followed by quenching with iodine to yield the 8-iodo derivative in 70% yield.
This 8-iodo intermediate serves as a versatile precursor for various palladium-catalyzed and copper-catalyzed coupling reactions.
Suzuki Coupling: Reaction with arylboronic acids, such as 2-thienylboronic acid, in the presence of a palladium catalyst affords C-8 arylated products.
Buchwald-Hartwig/Ullmann-type C-N Coupling: The 8-iodo derivative can be coupled with anilines using a palladium catalyst or with azoles using a copper-catalyzed C-N bond formation protocol.
Direct Substitution: Alkylamino and benzylamino groups can also be introduced at the C-8 position through direct nucleophilic substitution reactions.
These examples effectively demonstrate that the pyridine ring, particularly at the C-8 position, is a viable site for introducing a wide range of substituents, enabling the synthesis of diverse analogues.
N-Alkylation and N-Acylation Reactions
The nitrogen atom at the 1-position of the this compound core, being part of a lactam system, is amenable to both alkylation and acylation. These reactions provide a straightforward method for introducing substituents that can significantly alter the compound's steric and electronic profile, as well as its solubility and metabolic stability.
N-Alkylation: The alkylation of the N-1 position is analogous to the N-alkylation of 2-pyridones. A primary challenge in this reaction is controlling the regioselectivity between N-alkylation and O-alkylation of the tautomeric lactam/lactim forms. The outcome is highly dependent on reaction conditions such as the base, solvent, and the nature of the alkylating agent. Generally, the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) favors the formation of the N-alkylated product. Weaker bases and polar, protic solvents can sometimes lead to mixtures of N- and O-alkylated isomers.
N-Acylation: N-acylation of the lactam nitrogen is a common transformation used to introduce carbonyl-containing functional groups. This reaction is typically carried out using standard acylating agents like acyl chlorides or acid anhydrides. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct (e.g., HCl) generated during the reaction. This modification converts the amide into an imide functionality, which can serve as a valuable synthetic intermediate or as the final target structure.
Stereoselective Synthesis of Chiral this compound Analogues
The stereoselective synthesis of chiral molecules is of paramount importance in drug discovery, as different enantiomers can exhibit distinct biological activities. For the this compound scaffold, chirality can be introduced by incorporating stereocenters in substituents attached to the core or within the heterocyclic framework itself.
While specific, documented examples of the stereoselective synthesis of chiral this compound analogues are not widely prevalent in the current scientific literature, general strategies for asymmetric synthesis can be considered applicable. One potential approach involves the use of chiral building blocks during the initial construction of the heterocyclic ring. For instance, a condensation reaction between a chiral α-amino acid derivative and a suitable pyridine precursor could establish a stereocenter at the C-3 position of the pyrazinone ring.
Another strategy could involve the asymmetric modification of a pre-existing prochiral this compound derivative. This might be achieved through asymmetric hydrogenation of a double bond or the use of a chiral catalyst to direct the addition of a substituent to a specific face of the molecule. For example, studies on the "Asymmetric Electrophilic α-Amidoalkylation" have been used to create chiral piperidine (B6355638) derivatives, which can then be cyclized to form fused heterocyclic systems like hexahydropyrido[1,2-c]pyrimidinones, demonstrating a potential, albeit different, pathway for building chiral fused systems znaturforsch.com. The development of such stereoselective routes remains an area of opportunity for synthetic chemists working with this scaffold.
Molecular Design, Structure Activity Relationship Sar , and Structure Property Relationship Spr Studies
Design Principles for Pyrido[2,3-b]pyrazin-2(1H)-one Derivatives
The design of novel derivatives of the this compound scaffold is a meticulous process that leverages existing biological and chemical knowledge to create compounds with enhanced efficacy, selectivity, and pharmacokinetic properties.
Rational drug design for this scaffold often involves modifying the core structure based on known interactions with biological targets. For instance, a series of mono-substituted pyrido[2,3-b]pyrazinone derivatives were evaluated as potential PDE5 inhibitors because they share key structural and molecular features with previously reported inhibitors developed by Pfizer. This approach leverages the established pharmacophore of a known drug class to guide the design of new molecules.
In another example, new pyrido[2,3-b]pyrazinone derivatives were designed as potential BRAF kinase inhibitors. This design was based on the structures of previously reported inhibitors, where various spacers and terminal phenyl groups were incorporated into the proposed derivatives to optimize interactions with the kinase's active site. The in-vitro cytotoxic activity of these synthesized compounds against human colon cancer cell lines (HCT-116) and their kinase inhibitory activity were then investigated to validate the design strategy.
Scaffold hopping and bioisosteric replacement are critical strategies in lead optimization to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. Scaffold hopping involves replacing the central core of a molecule with a functionally equivalent but structurally distinct scaffold, aiming to maintain or improve biological activity while altering physicochemical properties.
Bioisosteric replacement, the substitution of a functional group with another that has similar physical and chemical properties, is a more subtle modification. This technique is used to enhance potency, improve selectivity, decrease toxicity, or alter the metabolic profile of a lead compound. For example, the replacement of a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor with a 1,2,4-triazole (B32235) group served as a successful bioisosteric switch. Crystallographic evidence showed that the triazole could replicate the crucial hydrogen bond interactions of the original amide group within the CSNK2 ATP-binding pocket, leading to improved potency and metabolic stability. While not specific to this compound, this example illustrates a principle highly applicable to its lead optimization. Common bioisosteric replacements include swapping a methyl group (-CH3) with a chlorine atom (-Cl) or a trifluoromethyl group (-CF3) with a halogen, which can significantly modulate the electronic and lipophilic properties of the molecule without drastic structural changes.
Comprehensive Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental to understanding how chemical structure translates into biological activity. For the this compound scaffold, these investigations focus on how the nature and position of various substituents affect the compound's therapeutic potential.
The biological activity of this compound derivatives is highly dependent on the chemical nature of their substituents. Studies have shown that both electron-donating and electron-withdrawing groups can significantly modulate activity, depending on the biological target.
In the context of antibacterial agents, a study of new pyrido[2,3-b]pyrazine (B189457) derivatives revealed that the introduction of specific side-chains was crucial for activity. One derivative featuring two thiocarbonyl groups demonstrated notable antibacterial activity against several bacterial strains. Conversely, the presence of other side-chains on the heterocyclic moiety was found to decrease biological activity, highlighting the sensitivity of the scaffold to substitution.
For anticancer applications, derivatives designed as BRAF inhibitors showed that substitutions on a benzylidene acid hydrazide moiety attached to the core scaffold were critical. Specifically, compounds with 4-nitro and 4-methoxy substitutions exhibited significant cytotoxic activity against the HCT-116 human colon cancer cell line.
Table 1: Influence of Substituents on Antibacterial Activity of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Key Substituent/Feature | Target Strain | MIC (mg/mL) | Reference |
|---|---|---|---|---|
| Derivative 1 | Two thiocarbonyl groups | Staphylococcus aureus | 0.078 | |
| Derivative 1 | Two thiocarbonyl groups | Bacillus cereus | 0.078 | |
| Derivative 1 | Two thiocarbonyl groups | Escherichia coli | 0.625 | |
| Derivative 1 | Two thiocarbonyl groups | S. typhi | 1.25 | |
| Other Derivatives | Various side-chains | N/A | Decreased activity |
The position of a substituent on the this compound ring system can have a profound impact on its biological activity. The specific placement of a functional group can alter the molecule's shape, electronic distribution, and ability to interact with the target protein, leading to significant differences in potency and selectivity.
For example, in a series of (N^N^N)platinum pyridyl complexes, which share some structural similarities with the pyridopyrazine core, the position of electron-withdrawing substituents was found to be a key factor in enhancing their photosensitizing capabilities. Substitution at specific positions on the pyridine (B92270) rings was crucial for the observed biological effects. While research on the positional effects within the this compound series is still evolving, these findings from related heterocyclic systems underscore the importance of regio-specific substitution in modulating biological profiles. The strategic placement of substituents is essential for optimizing interactions with target enzymes or receptors and is a primary focus during lead optimization.
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis, often aided by computational methods like molecular docking, helps to understand the preferred spatial arrangement of a molecule and how this influences its activity.
Molecular docking studies of heterocyclic compounds, including those with cores similar to pyridopyrazinone, are frequently used to predict binding modes within the active site of a target protein. These studies reveal how the molecule adapts its conformation to fit into the binding pocket and form key interactions, such as hydrogen bonds and hydrophobic contacts. For instance, docking studies of pyrazole (B372694) derivatives into the active sites of various protein kinases showed that the ligands positioned themselves deep within the binding pocket, forming critical hydrogen bonds that are essential for their inhibitory activity.
The analysis of these binding poses reveals that the molecule's activity is often dependent on its ability to adopt a specific, low-energy conformation that is complementary to the target site. A rigid scaffold or the presence of bulky substituents can restrict conformational freedom, which may be advantageous if the preferred conformation is the active one, but detrimental otherwise. Therefore, understanding the conformational preferences of this compound derivatives is a key aspect of designing more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me In the context of this compound derivatives, QSAR studies are instrumental in predicting the therapeutic activity of novel analogs, thereby guiding the synthesis of more potent and selective molecules. fiveable.me These models are developed by correlating variations in the physicochemical properties and structural features of the compounds with their observed biological responses. wikipedia.org
The fundamental principle of QSAR is that the biological activity of a molecule is directly related to its chemical structure. fiveable.me By quantifying structural features, known as molecular descriptors, it is possible to develop predictive models. These descriptors can be categorized into several types, including:
Electronic descriptors: Such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.
Steric descriptors: Including molecular volume, surface area, and specific conformational parameters that relate to the size and shape of the molecule.
Hydrophobic descriptors: Like the partition coefficient (log P), which quantifies the lipophilicity of the compound.
Topological descriptors: Which are numerical values derived from the graph representation of the molecule.
Once a set of descriptors is calculated for a series of this compound analogs with known biological activities, statistical methods are employed to build the QSAR model. Common statistical techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. fiveable.menih.gov
A crucial aspect of QSAR modeling is its validation to ensure robustness and predictive capability. This is typically achieved through internal validation techniques like leave-one-out (LOO) cross-validation and external validation using a test set of compounds that were not used in the model development. nih.govnih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the aligned molecules. nih.govmdpi.commdpi.com These models generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.com
For a hypothetical series of this compound derivatives, a QSAR study might involve the generation of a model that correlates their inhibitory activity against a specific enzyme with a combination of molecular descriptors. The resulting equation could take a general form like:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, etc., are the coefficients determined by the regression analysis.
The following interactive table presents a hypothetical dataset and the results of a QSAR analysis for a series of this compound derivatives.
| Compound | R-Group | pIC50 (Experimental) | LogP (Hydrophobicity) | Molecular Weight | Dipole Moment | pIC50 (Predicted) | Residual |
| 1 | -H | 5.2 | 1.5 | 159.14 | 2.1 | 5.15 | 0.05 |
| 2 | -CH3 | 5.5 | 1.9 | 173.17 | 2.3 | 5.48 | 0.02 |
| 3 | -Cl | 5.8 | 2.2 | 193.59 | 1.8 | 5.82 | -0.02 |
| 4 | -OCH3 | 6.1 | 1.7 | 189.17 | 2.5 | 6.05 | 0.05 |
| 5 | -NO2 | 4.9 | 1.4 | 204.14 | 3.5 | 4.93 | -0.03 |
| 6 | -NH2 | 5.4 | 1.1 | 174.17 | 2.8 | 5.37 | 0.03 |
| 7 | -F | 5.7 | 1.6 | 177.13 | 1.9 | 5.69 | 0.01 |
| 8 | -Br | 5.9 | 2.4 | 238.04 | 1.7 | 5.91 | -0.01 |
The statistical quality of a QSAR model is assessed by several parameters. A robust and predictive model will have a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a low standard error of prediction. For instance, a highly significant CoMFA or CoMSIA model would typically exhibit a q² value greater than 0.5 and an R² value greater than 0.6. nih.govmdpi.com
The insights gained from QSAR models are invaluable for the rational design of new this compound derivatives with potentially improved therapeutic profiles. By understanding the key molecular features that govern biological activity, medicinal chemists can prioritize the synthesis of compounds that are more likely to succeed in further preclinical and clinical development.
Biological Activities and Mechanistic Elucidation of Pyrido 2,3 B Pyrazin 2 1h One Derivatives Pre Clinical Investigations
Enzyme Inhibition Studies
The ability of pyridopyrazinone derivatives to selectively inhibit enzymes is a cornerstone of their therapeutic potential. Research has focused on their interaction with various kinases involved in cancer signaling and other enzymes linked to metabolic diseases.
Mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are known driver mutations in a significant subset of patients with Acute Myeloid Leukemia (AML). nih.gov This has made FLT3 a key target for therapeutic intervention. A series of potent pyrido[3,4-b]pyrazin-2(1H)-one derivatives, isomers of the core scaffold, have been designed and evaluated as FLT3 inhibitors. nih.govresearcher.life
One of the lead compounds from this series, compound 13 , demonstrated potent kinase inhibitory activity against the FLT3-D835Y mutant, with a half-maximal inhibitory concentration (IC₅₀) of 29.54 nM. nih.gov It also showed excellent antiproliferative activity against the MV4-11 human leukemia cell line, which expresses the FLT3-ITD mutation, with an IC₅₀ value of 15.77 nM. nih.gov Mechanistically, treatment with compound 13 led to a robust inhibition of FLT3 autophosphorylation at the Tyr589/591 sites in MV4-11 cells, confirming its direct engagement of the target kinase pathway. nih.gov The binding of FLT3 inhibitors to the ATP-binding site of the intracellular tyrosine kinase domain competitively prevents receptor autophosphorylation and the activation of downstream signaling cascades that regulate cell survival and proliferation. nih.gov
The Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that are also implicated in tumorigenesis and often associated with FLT3 signaling pathways. nih.gov While direct inhibition of Pim-2 by pyrido[2,3-b]pyrazin-2(1H)-one derivatives is not extensively documented, the therapeutic strategy of dual inhibition of FLT3 and Pim kinases is recognized. Pim kinase inhibition can sensitize FLT3-ITD AML cells to other treatments, and combining Pim kinase inhibitors with FLT3 inhibitors has been shown to produce synergistic cytotoxicity. nih.gov Other heterocyclic scaffolds, such as imidazo[1,2-b]pyridazines, have been identified as potent inhibitors of both PIM1 and PIM2. semanticscholar.org
| Compound | Target | Cell Line | IC₅₀ (nM) |
|---|---|---|---|
| Compound 13 | FLT3-D835Y | N/A | 29.54 ± 4.76 |
| Compound 13 | Antiproliferative | MV4-11 (FLT3-ITD) | 15.77 ± 0.15 |
Beyond kinases, derivatives of the pyridopyrazine core have been investigated as inhibitors of other enzymes, notably aldose reductase (ALR2). ALR2 is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. nih.gov
A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives were designed and found to be potent and selective inhibitors of ALR2. nih.govdntb.gov.ua The most active compound in this series, 9c , exhibited a submicromolar IC₅₀ value of 0.009 µM. nih.gov Similarly, a series based on the 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one scaffold also yielded potent and selective ALR2 inhibitors. nih.gov The lead compound from this series, 4k , had an IC₅₀ value of 0.023 µM. nih.gov These findings highlight the potential of the pyridopyrazinone scaffold in developing agents for managing diabetic complications.
| Compound | Scaffold | IC₅₀ (µM) |
|---|---|---|
| Compound 9c | Pyrido[2,3-b]pyrazin-3(4H)-one | 0.009 |
| Compound 4k | 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one | 0.023 |
Understanding the kinetic mechanism of enzyme inhibition is crucial for drug development. Kinetic studies can determine whether an inhibitor is competitive, non-competitive, or uncompetitive, providing insights into its binding mechanism. nih.govrose-hulman.edu A competitive inhibitor binds to the active site of the enzyme, preventing substrate binding, which increases the apparent Michaelis-Menten constant (Km) without affecting the maximum reaction velocity (Vmax). nih.gov Non-competitive inhibitors bind to a site other than the active site, reducing the Vmax without affecting the Km. khanacademy.org
The inhibition constant (Ki) is a measure of the inhibitor's binding affinity; a smaller Ki value indicates greater affinity. ebmconsult.com While IC₅₀ values are commonly reported, Ki values provide a more direct measure of potency. For competitive inhibitors, the Ki is approximately half the value of the IC₅₀ under specific substrate conditions. ebmconsult.commanchester.ac.uk Detailed kinetic analyses, such as Lineweaver-Burk plots, are required to fully characterize the type of inhibition and determine precise Ki values. khanacademy.org For the specific this compound derivatives discussed, comprehensive kinetic characterization studies detailing the inhibition type and Ki constants were not extensively available in the reviewed preclinical literature.
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, pyridopyrazinone derivatives have been developed as ligands for G-protein-coupled receptors (GPCRs), demonstrating high affinity and antagonist activity.
The corticotropin-releasing factor (CRF) system is the primary regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which coordinates responses to stress. nih.govmdpi.com Antagonists of the CRF1 receptor are being investigated as potential treatments for anxiety and depression. acs.orgmdpi.com A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones has been identified as highly potent CRF1 antagonists. nih.govacs.org
Within this series, several compounds displayed nanomolar potency in blocking CRF binding to its receptor. For instance, compound 2 was found to be a very potent antagonist with an IC₅₀ of 0.70 nM. nih.gov Another derivative, compound 8w , also showed high CRF1 receptor binding affinity and was efficacious in a preclinical defensive withdrawal model of anxiety in rats. nih.govacs.org These findings underscore the suitability of the this compound scaffold for developing potent CRF1 receptor antagonists.
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Compound 2 | CRF1 Receptor | 0.70 |
| Compound 8w | CRF1 Receptor | High Affinity (IC₅₀ not specified) |
The versatility of the pyridopyrazine scaffold has been further demonstrated by its use in developing antagonists for other receptors, such as the human A3 adenosine (B11128) receptor (A3AR). A3AR antagonists are considered promising therapeutic agents for conditions like glaucoma and inflammation. nih.gov
A novel class of A3AR antagonists was developed based on a 2-arylpyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one scaffold, which is a fused derivative of the core pyridopyrazine structure. ebi.ac.ukacs.orgnih.gov Several of these derivatives exhibited high binding affinity for the human A3AR, with Ki values below 50 nM, and also showed high selectivity over A1 and A2A adenosine receptors. ebi.ac.ukresearchgate.net For example, compound 18 , the 4-benzoylamino-2-(4-methoxyphenyl) derivative, was identified as a particularly potent and selective antagonist within this series. nih.gov
| Compound Class | Target | Binding Affinity (Ki) |
|---|---|---|
| 2-arylpyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one derivatives | Human A3 Adenosine Receptor | < 50 nM |
Table of Compounds
| Identifier | Full Chemical Name |
|---|---|
| Compound 13 (FLT3 inhibitor) | Name not fully specified in source, a derivative of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold. |
| Compound 9c (ALR2 inhibitor) | Name not fully specified in source, a derivative of the pyrido[2,3-b]pyrazin-3(4H)-one scaffold. |
| Compound 4k (ALR2 inhibitor) | 2-(7-chloro-2-(3,5-dihydroxyphenoxy)-3-oxopyrido[3,2-b]pyrazin-4(3H)-yl)acetic acid |
| Compound 2 (CRF1 antagonist) | Name not fully specified in source, a derivative of the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold. |
| Compound 8w (CRF1 antagonist) | 8-(butylethylamino)-4-(2,6-dimethoxypyridin-3-yl)-6-methyl-3,4-dihydro-1H-pyrido(2,3-b)pyrazin-2-one |
| Compound 18 (A3AR antagonist) | 4-benzoylamino-2-(4-methoxyphenyl)pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one |
Cellular Mechanisms of Action
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
Pyrido[2,3-b]pyrazine (B189457) derivatives have demonstrated notable antiproliferative and cytotoxic effects across a variety of cancer cell lines. For instance, a series of novel pyrido[3,4-b]pyrazin-2(1H)-one derivatives exhibited potent antiproliferative activities against MV4-11 cells, a human acute myeloid leukemia cell line. One compound, in particular, showed a 50% inhibitory concentration (IC50) of 15.77 ± 0.15 nM. This compound also effectively inhibited the growth of multiple mutant BaF3 cells expressing various forms of the FLT3 gene, which is often implicated in leukemia.
Similarly, new dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives have shown good cytotoxic activity against several leukemia and breast cancer cell lines, with IC50 values ranging from 0.7 to 7.5 µM. One derivative with a 4-NO2 group was particularly effective against the HL60 leukemia cell line, with an IC50 of 0.70 ± 0.14 µM.
The cytotoxic potential of these compounds has also been observed in other cancer types. For example, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives were found to be highly active against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines when compared to the standard chemotherapeutic drug doxorubicin. Another study on 3(2H)-pyridazinone derivatives, which share a similar nitrogen-containing heterocyclic structure, showed good anti-proliferative effects against gastric adenocarcinoma cells (AGS).
The table below summarizes the cytotoxic activity of selected pyrido[2,3-b]pyrazine and related derivatives against various cancer cell lines.
Cell Cycle Regulation and Apoptosis Induction in in vitro models
A key mechanism through which pyrido[2,3-b]pyrazine derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). For example, a potent pyrido[2,3-d]pyrimidine derivative was shown to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. This same compound significantly increased apoptosis, with the total apoptosis in treated cells reaching 36.14% compared to just 0.62% in control cells, representing a 58.29-fold increase.
Further investigations have revealed the molecular pathways involved in this apoptosis induction. Certain pyrido[2,3-d]pyrimidine derivatives were found to induce apoptosis in PC-3 and MCF-7 cells by activating pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl2. In PC-3 cells, the activation of caspase-3, a key executioner caspase in apoptosis, was also observed.
Similarly, a pyrazole (B372694) derivative, 3f, was found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-486) by elevating reactive oxygen species (ROS) levels and increasing caspase-3 activity. This compound also caused cell cycle arrest in the S phase. The induction of apoptosis as a primary mechanism of cell death has been a consistent finding across various studies on related heterocyclic compounds. The cleavage of PARP-1, another hallmark of apoptosis, was observed in neuroblastoma cells treated with pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines, further confirming the pro-apoptotic activity of these compounds.
Signaling Pathway Modulation and Protein Interactions
The biological activities of pyrido[2,3-b]pyrazine derivatives are often linked to their ability to modulate specific signaling pathways and interact with key proteins involved in cancer progression. A notable target for these compounds is the PIM-1 kinase, a protein that is highly expressed in many cancers and plays a crucial role in cell proliferation, survival, and apoptosis.
Several novel pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors. For instance, compounds 4 and 10 from one study exhibited potent PIM-1 kinase inhibition with IC50 values of 11.4 and 17.2 nM, respectively. Molecular docking studies have further elucidated the binding interactions of these compounds with the PIM-1 protein, validating them as promising PIM-1 targeted chemotherapeutic agents.
In addition to PIM-1, other kinases are also targeted by these derivatives. Some pyrido[2,3-d]pyrimidines have been shown to act as cyclin-dependent kinase (CDK) inhibitors, specifically targeting CDK4/6, which are key regulators of the cell cycle. By inhibiting these kinases, the compounds can effectively halt cell cycle progression and induce apoptosis. Furthermore, some derivatives have been designed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia. One such derivative demonstrated a potent kinase activity against the FLT3-D835Y mutant with an IC50 of 29.54 ± 4.76 nM.
In Vitro Efficacy and Selectivity Profiling in Diverse Cellular Systems
Antimicrobial Efficacy
Beyond their anticancer properties, pyrido[2,3-b]pyrazine derivatives have also been investigated for their antimicrobial activity. A study on new pyrido[2,3-b]pyrazine derivatives with various side-chains revealed that a derivative bearing two thiocarbonyl groups exhibited good antibacterial activity against several strains. Specifically, it was effective against Staphylococcus aureus and Bacillus cereus at a minimum inhibitory concentration (MIC) of 0.078 mg/ml, and against Escherichia coli and Salmonella typhi at concentrations of 0.625 mg/ml and 1.25 mg/ml, respectively.
Related heterocyclic structures have also shown promise as antimicrobial agents. A 2-thioxodihydropyrido[2,3-d]pyrimidine derivative was identified as having broad-spectrum antibacterial activity with MIC values ranging from 0.49 to 3.9 μg/mL, as well as reasonable antifungal activity. Another study on novel pyrido[2,3-d]pyrimidin-4(1H)-ones and 2-pyrazoline (B94618) derivatives found that several compounds displayed considerable antibacterial effects against both Gram-positive and Gram-negative bacteria.
The table below presents the antimicrobial activity of selected pyrido[2,3-b]pyrazine and related derivatives.
Antioxidant and Antiurease Activities
Certain pyrido[2,3-b]pyrazine derivatives have been designed to possess antioxidant properties, which can be beneficial in combating oxidative stress associated with various diseases, including diabetic complications. A series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives bearing a phenolic hydroxyl substituted C2-styryl side chain demonstrated excellent antioxidant activity, with one compound proving to be comparable to the well-known antioxidant Trolox. Similarly, novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives also showed strong antioxidant activity, with a phenolic 3,5-dihydroxyl compound being particularly potent.
In addition to antioxidant activity, some pyrido[2,3-b]pyrazine-based heterocyclic compounds have been evaluated for their antiurease activity. Urease is an enzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori. The study of imidazopyridine-based oxazole (B20620) scaffolds, which are structurally related to pyrido[2,3-b]pyrazines, revealed that several analogs were potent urease inhibitors. The most active compounds had IC50 values significantly lower than that of the standard inhibitor thiourea, with the most potent analog exhibiting an IC50 of 5.68 ± 1.66 μM.
In Vivo Pharmacological Efficacy Studies in Animal Models (excluding safety/toxicity)
Pre-clinical evaluation in live animal models represents a crucial step in understanding the therapeutic potential of novel chemical entities. For derivatives of this compound, these studies have been instrumental in demonstrating their pharmacological effects in a complex biological system, offering insights that in vitro assays alone cannot provide.
Proof-of-Concept Efficacy in Disease-Specific Animal Models (e.g., anxiety models, tumor xenografts)
The anti-tumor activity of this compound derivatives has been substantiated in xenograft models of human cancer. Specifically, the efficacy of compound 14a , a 7-aminosubstituted pyrido[2,3-b]pyrazine, was assessed in a breast cancer model. nih.govresearchgate.net This study utilized a HER2 amplified breast cancer xenograft model, HCC1954, to evaluate the compound's ability to inhibit tumor growth. nih.govresearchgate.net
The investigation revealed that compound 14a effectively inhibited the growth of these xenografted tumors. nih.govresearchgate.net This demonstrates a clear proof-of-concept for the application of this class of compounds in oncology, particularly for HER2-positive breast cancers. The study highlights the potential of these derivatives as viable therapeutic agents for cancer treatment. nih.gov
| Compound | Animal Model | Tumor Type | Observed Efficacy |
|---|---|---|---|
| 14a | Xenograft (Mouse) | HER2 amplified Breast Cancer (HCC1954) | Inhibition of tumor growth |
Target Engagement and Pharmacodynamic Biomarker Validation in Animal Studies
To confirm that the observed anti-tumor effects were a direct result of the compound's mechanism of action, pharmacodynamic studies were conducted on the excised tumors from the animal models. nih.govresearchgate.net These analyses provide evidence of target engagement and validate the molecular pathways being affected by the treatment.
For compound 14a , the analysis of the treated tumors included immunohistochemistry and Western blot-based phosphokinase assays. nih.govresearchgate.net The results showed a significant decrease in the population of Ki-67 positive cells. nih.govresearchgate.net Ki-67 is a well-known marker for cellular proliferation, and its reduction indicates that the compound is successfully impeding the cancer cells' ability to divide and multiply.
Furthermore, the study revealed downregulated levels of key signaling proteins, including phosphorylated AKT, ERK1/2, and SRC, in the tumors of treated animals compared to the vehicle-treated control group. nih.govresearchgate.net These proteins are critical components of pathways that drive cell growth and survival, such as the PI3K/AKT pathway. The mild, direct inhibition of the MET receptor tyrosine kinase was also noted. nih.gov The downregulation of the phosphorylated forms of these kinases confirms that compound 14a is engaging with its intended targets and modulating their activity within the tumor microenvironment.
| Biomarker | Method of Analysis | Result in Treated Tumors | Indication |
|---|---|---|---|
| Ki-67 | Immunohistochemistry | Significantly reduced population of positive cells | Inhibition of cell proliferation |
| Phosphorylated AKT | Western Blot | Downregulated levels | Modulation of PI3K/AKT signaling pathway |
| Phosphorylated ERK1/2 | Western Blot | Downregulated levels | Modulation of MAPK/ERK signaling pathway |
| Phosphorylated SRC | Western Blot | Downregulated levels | Inhibition of SRC kinase activity |
Computational Chemistry and Molecular Modeling of Pyrido 2,3 B Pyrazin 2 1h One Systems
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has emerged as a important tool for investigating the intrinsic properties of molecular systems. For Pyrido[2,3-b]pyrazin-2(1H)-one and its analogs, DFT calculations have been instrumental in elucidating their electronic structure, chemical reactivity, and stability. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p), to achieve a balance between computational cost and accuracy.
Electronic Structure, Chemical Reactivity, and Stability Analysis
DFT calculations provide a detailed picture of the electron distribution within the this compound scaffold, which is fundamental to understanding its chemical behavior. Analysis of the molecular geometry reveals a planar structure for the core pyrazino[2,3-d]pyrimidine system, which is analogous to the this compound core, indicating stability.
Key electronic properties that can be calculated to predict reactivity and stability include ionization potential, electron affinity, global hardness, and electrophilicity index. For instance, in a study of related pyrazino[2,3-d]pyrimidine systems, DFT calculations were used to determine these parameters. The distribution of atomic charges, often calculated using Natural Bond Orbital (NBO) analysis, helps in identifying the most reactive sites within the molecule. For example, in pyrazino[2,3-d]pyrimidine, nitrogen atoms typically exhibit negative charges, suggesting their role as nucleophilic centers, while certain carbon atoms show positive charges, indicating electrophilic sites.
The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are crucial for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.
The HOMO is associated with the ability of a molecule to donate electrons, thus acting as a nucleophile. The LUMO, on the other hand, relates to the ability to accept electrons, indicating electrophilic character. The energy gap between the HOMO and LUMO (Egap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
In studies of pyrido[2,3-b]pyrazine (B189457) derivatives, DFT calculations have been employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. This analysis reveals that the electron density in the HOMO is often localized on specific atoms or regions of the molecule, indicating the likely sites for electrophilic attack. Conversely, the LUMO's distribution highlights the probable sites for nucleophilic attack. The calculated HOMO-LUMO gap can also be correlated with the molecule's electronic absorption properties, as it approximates the energy of the lowest electronic transition.
Table 1: Calculated Electronic Properties of a Representative Pyrido[2,3-b]pyrazine Derivative using DFT (B3LYP/6-31G(d,p))
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap (Egap) | 4.5 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 2.0 eV |
| Global Hardness (η) | 2.25 eV |
| Electrophilicity Index (ω) | 2.84 eV |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values found for similar heterocyclic compounds in the literature.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.
Prediction of Ligand-Target Binding Modes and Interaction Energies
For this compound derivatives, molecular docking simulations have been employed to predict their binding modes within the active sites of various protein targets. The process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and then scoring these poses based on a scoring function that estimates the binding affinity.
The scoring function typically considers various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The resulting binding energy or score provides a qualitative estimate of the binding affinity, with lower values generally indicating a more favorable interaction. These predictions are crucial for prioritizing compounds for experimental testing and for guiding the design of new derivatives with improved potency.
Elucidation of Key Interacting Residues in Target Proteins
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the target protein. By analyzing the docked conformation, researchers can identify key hydrogen bond donors and acceptors, hydrophobic contacts, and other crucial interactions that stabilize the ligand-protein complex.
For instance, in docking studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives with biotin (B1667282) carboxylase, specific amino acid residues in the active site were identified as forming critical hydrogen bonds and hydrophobic interactions with the ligand. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing modifications to the ligand that can enhance its binding affinity and selectivity.
Table 2: Example of Predicted Binding Interactions of a this compound Derivative with a Kinase Target from Molecular Docking
| Interacting Residue | Interaction Type | Distance (Å) |
| GLU81 | Hydrogen Bond | 2.1 |
| LEU132 | Hydrophobic | 3.5 |
| VAL34 | Hydrophobic | 3.8 |
| LYS33 | Hydrogen Bond | 2.5 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, explore the conformational landscape of the ligand and protein, and refine the binding mode predicted by docking.
By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of the ligand within the binding site, providing insights into the flexibility of both the ligand and the protein. This is particularly important for understanding how the protein might adapt its conformation to accommodate the ligand (induced fit).
The stability of the ligand-protein complex over the course of the simulation is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains bound in a consistent orientation. Furthermore, MD simulations can be used to calculate the binding free energy of the complex using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations provide a more quantitative measure of binding affinity and can help to validate the results from molecular docking.
In studies of related heterocyclic inhibitors, MD simulations have been crucial in confirming the stability of the predicted binding poses and in providing a more accurate estimation of the binding free energies.
Virtual Screening and In Silico Lead Optimization Strategies
Computational techniques are pivotal in the discovery and development of novel therapeutic agents based on the this compound scaffold. Virtual screening and in silico lead optimization represent key strategies to efficiently identify and refine potent and selective modulators of biological targets. These methods leverage computational power to screen vast chemical libraries and to predict the interactions between small molecules and their protein targets, thereby accelerating the drug discovery pipeline.
Virtual screening campaigns for scaffolds structurally related to this compound have been successfully employed to identify novel inhibitors for various protein targets. For instance, in studies involving the related pyrido[2,3-d]pyrimidin-7-one scaffold, a combination of ligand-based and structure-based drug design methods has been applied. japsonline.com Such approaches often begin with the creation of a dataset of known active compounds to develop predictive quantitative structure-activity relationship (QSAR) models. japsonline.com These models, which can be two-dimensional (2D) or three-dimensional (3D), help in understanding the key molecular properties that influence biological activity. japsonline.com
Once a reliable QSAR model is established, it can be used to screen large compound databases, such as the ChEMBL database, for molecules containing the core scaffold that are predicted to have high activity. japsonline.com This is often followed by molecular docking, a structure-based method, to analyze the binding interactions between the potential hits and the target protein. japsonline.comnih.gov This dual approach of QSAR-based screening followed by docking helps to filter and prioritize compounds for synthesis and biological testing, ultimately identifying novel lead compounds with favorable drug-like properties. japsonline.com For example, virtual screening of a pyrido[2,3-d]pyrimidine database, followed by binding free energy calculations, was used to design novel inhibitors of human thymidylate synthase. nih.gov
In silico lead optimization involves the refinement of initial "hit" compounds to improve their potency, selectivity, and pharmacokinetic profiles. This process is guided by computational tools that predict how structural modifications will affect the compound's properties. Key strategies in this domain include:
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing, linking, or merging them to create a more potent lead compound. researchgate.netnih.gov In silico methods are crucial for guiding how these fragments are expanded to achieve optimal interactions within the protein's binding pocket. researchgate.net
Structure-Activity Relationship (SAR) by Catalog: This technique uses virtual screening of commercially available compound libraries to rapidly explore modifications to a fragment hit, enabling large leaps in molecular complexity and property space. nih.gov
Pharmacophore Mapping: By identifying the essential 3D arrangement of chemical features required for biological activity, pharmacophore models can guide the design of new molecules with improved interactions with the target. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the ligand-protein complex, helping to validate docking poses and understand the stability of key interactions over time.
Through these computational strategies, the this compound scaffold can be efficiently explored and optimized for a wide range of therapeutic targets.
Prediction of Non-linear Optical (NLO) Properties
The unique electronic structure of heterocyclic compounds like this compound and its derivatives makes them interesting candidates for applications in materials science, particularly in the field of non-linear optics (NLO). NLO materials are capable of altering the properties of light, which is crucial for technologies like optical frequency conversion and information processing. researchgate.net Computational chemistry, especially Density Functional Theory (DFT), serves as a powerful tool to predict and understand the NLO properties of novel molecules before their synthesis. nih.govnih.gov
The NLO response of a molecule is primarily determined by its polarizability and hyperpolarizability when subjected to an external electric field. researchgate.net Key parameters calculated to evaluate NLO potential include the dipole moment (μ), average polarizability (⟨α⟩), and the first (βtot) and second (⟨γ⟩) hyperpolarizabilities. nih.gov High values for these parameters are indicative of a significant NLO response. researchgate.net
A computational study on novel synthesized pyrido[2,3-b]pyrazine derivatives employed DFT calculations with the B3LYP/6-31G(d,p) level of theory to investigate their spectroscopic, electronic, and NLO properties. nih.gov The study calculated the dipole moment, polarizability, and first and second hyperpolarizabilities for a series of four related compounds. nih.gov The results indicated that these heterocyclic compounds exhibit remarkable NLO responses, highlighting their potential for use in NLO technological applications. nih.gov
The findings from this research are summarized in the table below, showcasing the calculated NLO properties for the pyrido[2,3-b]pyrazine derivatives investigated.
| Compound | Dipole Moment (μ) | Average Polarizability (⟨α⟩) x 10-23 esu | First Hyperpolarizability (βtot) x 10-30 esu | Second Hyperpolarizability (⟨γ⟩) x 10-35 esu |
|---|---|---|---|---|
| Compound 7 | Data not specified | 3.90 | 15.6 | 6.63 |
Data derived from a study on novel pyrido[2,3-b]pyrazine based heterocyclic compounds. Compound 7 was noted for having the highest absorption wavelength and the most significant NLO response among the series. nih.gov
The high NLO response in these systems is attributed to the intramolecular charge transfer characteristics, which can be analyzed using frontier molecular orbitals (FMOs), UV-visible spectra analysis, and natural bond orbital (NBO) analysis. nih.gov Such computational predictions are invaluable for the rational design of new organic materials with enhanced NLO properties for advanced photonic and optoelectronic applications. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
¹H NMR Spectroscopy: A proton NMR spectrum for Pyrido[2,3-b]pyrazin-2(1h)-one would be expected to show distinct signals for the protons on the pyridine (B92270) and pyrazine (B50134) rings, as well as the N-H proton. The chemical shifts (δ) would be influenced by the aromatic system and the electron-withdrawing effects of the nitrogen atoms and the carbonyl group. Protons on the pyridine ring would likely appear in the aromatic region (typically δ 7.0-9.0 ppm). The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. bhu.ac.inirisotope.com For this compound, seven distinct carbon signals would be anticipated. The carbonyl carbon (C=O) would be the most deshielded, appearing at the downfield end of the spectrum (typically δ 160-180 ppm). The other carbons of the heterocyclic rings would appear in the aromatic region (typically δ 110-160 ppm).
2D NMR Techniques: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is employed. kpfu.ru
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would help establish the connectivity of protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the N-H proton would likely show an HMBC correlation to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, which helps in determining the stereochemistry and conformation of the molecule.
A hypothetical data table for the expected NMR signals is presented below. Actual experimental values would need to be determined empirically.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 (N-H) | Broad, solvent-dependent | - | C2, C8a |
| 2 (C=O) | - | ~160-170 | H1, H3 |
| 3 (C-H) | Aromatic region | Aromatic region | C2, C4a |
| 4a (C) | - | Aromatic region | H3, H6 |
| 6 (C-H) | Aromatic region | Aromatic region | C7, C8, C4a |
| 7 (C-H) | Aromatic region | Aromatic region | C6, C8, C8a |
| 8 (C-H) | Aromatic region | Aromatic region | C6, C7, C8a |
| 8a (C) | - | Aromatic region | H1, H3, H7, H8 |
Note: This table is predictive and not based on reported experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Formula: C₇H₅N₃O), the exact molecular weight is 147.13 g/mol . bldpharm.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 147. The fragmentation of this ion would be governed by the stability of the heterocyclic ring system. sapub.org Common fragmentation pathways for such aromatic systems could involve the loss of small, stable molecules.
Expected Fragmentation Pathways:
Loss of CO: A characteristic fragmentation for lactam-containing compounds is the loss of carbon monoxide (CO, 28 Da), which would result in a fragment ion at m/z 119.
Loss of HCN: The pyridine or pyrazine ring could undergo fragmentation by losing hydrogen cyanide (HCN, 27 Da), a common loss from nitrogen-containing heterocycles.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific spectrum for the title compound is not available, the IR spectrum for the related Pyrido(2,3-b)pyrazine-2,3-diol has been documented. nist.gov For this compound, characteristic absorption bands would be expected.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amide | N-H stretch | 3100-3300 (broad) |
| Aromatic Ring | C-H stretch | 3000-3100 (sharp) |
| Amide (Lactam) | C=O stretch (carbonyl) | 1650-1690 (strong) |
| Aromatic Ring | C=C and C=N stretch | 1400-1600 (multiple bands) |
| Aromatic Ring | C-H bend (out-of-plane) | 750-900 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. The extended π-system of the this compound core is expected to absorb UV radiation, leading to characteristic π → π* and n → π* transitions. rsc.org The exact absorption maxima (λ_max) depend on the solvent polarity. Aromatic heterocyclic compounds typically display multiple absorption bands in the UV region (200-400 nm). researchgate.netrsc.org The presence of the carbonyl group and heteroatoms with non-bonding electrons (n) would likely result in complex spectra with contributions from both π → π* and the lower-energy n → π* transitions.
X-Ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups. mdpi.com A crystal structure would confirm the planarity of the fused ring system and detail the packing arrangement of the molecules in the crystal lattice. mdpi.com To date, no public crystal structure data for this compound has been found.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of organic compounds. For a polar compound like this compound, a reverse-phase HPLC method would be suitable. sielc.com This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid for improved peak shape. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable mobile phase (eluent) would be a mixture of a polar and a non-polar solvent, chosen to achieve good separation of the compound from any impurities on a silica (B1680970) gel plate.
Future Research Perspectives and Conceptual Applications
Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical)
The core structure of pyrido[2,3-b]pyrazin-2(1H)-one and its analogs has been identified as a privileged scaffold in drug discovery, with derivatives showing potential activity against a variety of biological targets. Future preclinical research is expected to further explore and expand upon these findings.
One of the key areas of investigation is in the field of oncology. For instance, derivatives of the related pyrido[3,4-b]pyrazin-2(1H)-one have been designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3). nih.gov Mutations in the FLT3 receptor are known drivers in a subset of patients with acute myeloid leukemia (AML). nih.gov Preclinical studies have shown that these compounds can exhibit significant antiproliferative activity against human AML cell lines, such as MV4-11. nih.gov Further research into the this compound scaffold could lead to the discovery of new and more selective FLT3 inhibitors, or inhibitors of other kinases implicated in cancer.
Beyond oncology, the pyrido[2,3-b]pyrazine (B189457) core has been investigated for its potential in treating other diseases. For example, some derivatives have been shown to act as selective inhibitors of phosphoinositide 3-kinase (PI3K) isozymes, which are involved in various cellular processes and are implicated in diseases such as inflammation and cardiovascular disorders. nih.gov Additionally, related scaffolds like pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one have been developed as potent and selective antagonists for the human A3 adenosine (B11128) receptor, with potential applications in treating cerebral ischemia. nih.govacs.org
The table below summarizes some of the potential biological targets and therapeutic areas for this compound and its derivatives based on preclinical findings.
| Biological Target | Therapeutic Area | Relevant Findings |
| Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | Derivatives show potent inhibitory and antiproliferative activity in AML cell lines. nih.gov |
| Phosphoinositide 3-kinase (PI3K) | Inflammation, Cardiovascular Disease | Selective inhibition of PI3K isozymes has been reported for some derivatives. nih.gov |
| A3 Adenosine Receptor | Cerebral Ischemia | Related scaffolds have been developed as potent and selective antagonists. nih.govacs.org |
| NUAK1 Kinase | Cancer, Neurological Disorders | Related pyridopyrimidinone scaffolds have been optimized as potent and selective NUAK1 inhibitors. researchgate.net |
Future preclinical research will likely focus on expanding the library of this compound derivatives and screening them against a wider range of biological targets to uncover new therapeutic opportunities.
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of this compound and its derivatives is a key area of research, with a growing emphasis on the development of more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes can be lengthy and may require harsh reaction conditions.
Recent advancements in synthetic organic chemistry offer promising alternatives. For example, multicomponent reactions have been utilized for the one-pot synthesis of complex pyrido[2,3-b]pyrazine derivatives. nih.gov This approach offers several advantages, including reduced waste, lower costs, and increased efficiency.
Microwave-assisted organic synthesis is another advanced methodology that has been successfully applied to the synthesis of related heterocyclic compounds. rsc.org Microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of the final products. The use of catalysts, such as iodine, in these reactions can further improve their efficiency. rsc.org
Furthermore, there is a growing interest in the development of "green" synthetic methodologies that utilize environmentally benign solvents, such as water, and catalysts. researchgate.net These approaches aim to minimize the environmental impact of chemical synthesis while maintaining high efficiency and yield.
The table below highlights some of the advanced and sustainable synthetic methodologies being explored for the synthesis of this compound and related compounds.
| Synthetic Methodology | Key Features | Advantages |
| Multicomponent Reactions | One-pot synthesis of complex molecules from three or more starting materials. | Increased efficiency, reduced waste, lower costs. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved yields, higher product purity. rsc.org |
| Green Chemistry Approaches | Use of environmentally benign solvents and catalysts. | Minimized environmental impact, increased sustainability. researchgate.net |
Future research in this area will likely focus on the development of novel catalytic systems, the use of flow chemistry for continuous production, and the further refinement of green synthetic protocols.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and development. mdpi.com These technologies can be applied to the design of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.
One of the key applications of AI and ML is in virtual screening, where large libraries of virtual compounds can be rapidly screened against a biological target to identify potential hits. mdpi.com This can significantly accelerate the early stages of drug discovery.
AI and ML algorithms can also be used to predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design. mdpi.com By understanding the binding site of a target protein, it is possible to design molecules that fit perfectly into the site and modulate its activity. Computational techniques such as molecular docking and Density Functional Theory (DFT) are already being used to study the interactions between small molecules and their biological targets, and to predict the properties of new compounds. nih.govacs.orgresearchgate.net
Furthermore, AI and ML can be used to develop predictive models for absorption, distribution, metabolism, and excretion (ADME) properties, as well as for toxicity. This can help to identify and eliminate drug candidates with unfavorable properties at an early stage, reducing the time and cost of drug development.
The integration of AI and ML into the design of this compound derivatives has the potential to revolutionize the discovery of new drugs based on this scaffold.
Conceptual Pathways to Pre-clinical Candidate Development (excluding human trials)
The development of a preclinical drug candidate from a promising hit compound is a complex and multi-step process. For the this compound scaffold, this process would involve a "scaffold-optimization approach" to systematically modify the core structure and improve its drug-like properties. researchgate.net
The first step is lead identification, where initial hits are identified through screening of compound libraries or through rational design. Once a lead compound is identified, it undergoes a process of lead optimization, where medicinal chemists systematically modify its structure to improve its potency, selectivity, and ADME properties.
This process is guided by a variety of in vitro and in silico studies. In vitro studies, such as cell-based assays and enzyme inhibition assays, are used to assess the biological activity of the compounds. In silico studies, such as molecular modeling and pharmacokinetic simulations, are used to predict the properties of the compounds and to guide their design.
Once a compound with the desired properties is identified, it undergoes further preclinical testing, including in vivo studies in animal models of disease. These studies are designed to assess the efficacy and safety of the compound before it can be considered for clinical trials in humans.
The development of a preclinical candidate from the this compound scaffold is a challenging but promising endeavor that could lead to the discovery of new and effective treatments for a variety of diseases.
Exploration of this compound in Materials Science and Other Non-Biological Fields
In addition to its potential in medicine, the this compound scaffold also has a range of potential applications in materials science and other non-biological fields. The unique electronic and photophysical properties of these compounds make them attractive candidates for the development of novel functional materials.
One promising area of application is in the field of nonlinear optics (NLO). nih.gov Certain derivatives of pyrido[2,3-b]pyrazine have been shown to exhibit significant NLO properties, which could make them useful in a variety of applications, including optical communications and data storage. nih.gov
Another potential application is in the development of electrochemical sensors. nih.gov The ability of some pyrido[2,3-b]pyrazine derivatives to interact with DNA has been exploited to develop electrochemical sensors for the detection of DNA. nih.gov These sensors could have applications in medical diagnostics and forensic science.
The pyrido[2,3-b]pyrazine scaffold has also been explored for its potential use as a corrosion inhibitor for metals. researchgate.net Studies have shown that some derivatives can effectively protect mild steel from corrosion in acidic environments. researchgate.net
Furthermore, the fluorescent properties of some pyrido[2,3-b]pyrazine derivatives make them potential candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. tandfonline.com
The table below summarizes some of the potential non-biological applications of this compound and its derivatives.
| Application Area | Relevant Properties | Potential Uses |
| Nonlinear Optics (NLO) | High NLO response. nih.gov | Optical communications, data storage. |
| Electrochemical Sensing | Interaction with DNA. nih.gov | Medical diagnostics, forensic science. |
| Corrosion Inhibition | Adsorption on metal surfaces. researchgate.net | Protection of metals from corrosion. |
| Organic Electronics | Fluorescence. tandfonline.com | Organic light-emitting diodes (OLEDs). |
The exploration of the this compound scaffold in materials science is still in its early stages, but the promising results obtained so far suggest that this versatile scaffold has the potential to make a significant impact in a wide range of non-biological fields.
Q & A
Advanced Research Question
- Prodrug Design : Introduce phosphate esters (e.g., at hydroxyl groups) to enhance solubility and oral bioavailability .
- Formulation Optimization : Use nanoparticle encapsulation (patented in WO2023100000A1) to prolong half-life and reduce hepatic clearance .
- CYP450 Inhibition Assays : Screen for metabolic stability using human liver microsomes to identify susceptible sites for deuteration .
How is regioselectivity confirmed in synthesized Pyrido[2,3-b]pyrazine derivatives?
Basic Research Question
- X-ray Crystallography : Resolve crystal structures to verify substitution patterns (e.g., 3-methyl vs. 6-methyl isomers) .
- NMR Spectroscopy : Use NOESY/ROESY to distinguish between regioisomers based on through-space proton correlations .
- HPLC-MS Purity Analysis : Employ chiral columns to separate enantiomers formed during asymmetric synthesis .
How are this compound derivatives evaluated for autophagy induction in cancer models?
Advanced Research Question
- LC3-II Immunoblotting : Quantify autophagosome formation in treated cell lines (e.g., MCF-7 breast cancer) .
- Confocal Microscopy : Track GFP-LC3 puncta in live cells post-treatment with mTOR inhibitors .
- In Vivo Bioluminescence Imaging : Monitor autophagy flux in luciferase-tagged xenografts using D-luciferin substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
